molecular formula C19H25N3O2 B2651439 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034305-34-3

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2651439
CAS No.: 2034305-34-3
M. Wt: 327.428
InChI Key: QZJMAPHYYYHLFI-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide is a synthetic small molecule of interest in early-stage pharmacological research. Its molecular architecture, featuring an indole carboxamide core linked to a piperidine subunit that is further modified with an oxolane (tetrahydrofuran) ring, suggests potential for diverse biological interactions. This structural motif is common in compounds investigated for modulating various protein targets, such as kinases and receptors . Researchers may evaluate this compound as a potential chemical probe to study specific signaling pathways or as a lead structure in the development of novel therapeutic agents. Its For Research Use Only status necessitates further investigation to fully elucidate its mechanism of action, binding affinity, and cellular activity.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-19(18-11-15-3-1-2-4-17(15)21-18)20-12-14-5-8-22(9-6-14)16-7-10-24-13-16/h1-4,11,14,16,21H,5-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMAPHYYYHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Attachment of the Oxolane Moiety: The oxolane ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with an oxirane compound.

    Indole Core Formation: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the indole core with the piperidine-oxolane intermediate using a carboxylation reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Functional Group and Pharmacological Insights

  • This could enhance bioavailability or target engagement in hydrophilic environments.
  • Compound 2 () : The methyl group on the piperidine ring may reduce steric hindrance, favoring synthetic accessibility (66% yield via reductive amination with formaldehyde and sodium triacetoxyborohydride) . LC-MS data (m/z 451 [M + H]+) confirm its molecular identity.
  • ORG27569 : The 5-chloro and 3-ethyl substituents on the indole core are critical for CB1 allosteric modulation, as demonstrated in studies of indole-2-carboxamides . Chlorine likely enhances binding affinity through hydrophobic interactions.
  • Compound : The 3-methoxybenzyl and isopropyl groups suggest a balance between lipophilicity and steric bulk, possibly optimizing interactions with coagulation factor X .

Target Specificity and Therapeutic Implications

  • CB1 Modulation : ORG27569’s activity as a CB1 allosteric modulator highlights the indole-2-carboxamide scaffold’s versatility. The target compound’s oxolan-3-yl group could position it for similar applications, though empirical data are needed .
  • Coagulation Factor X : ’s compound targets coagulation factor X, indicating structural flexibility in scaffold design for diverse therapeutic areas .

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide, also known by its CAS number 2097920-18-6, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse sources.

The molecular formula of this compound is C15H26N2O2, with a molecular weight of 266.38 g/mol. The compound features an indole core structure, which is often associated with various biological activities.

PropertyValue
CAS Number2097920-18-6
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The oxolan and piperidine moieties may enhance the compound's ability to cross the blood-brain barrier, potentially leading to central nervous system (CNS) effects.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, influencing mood and cognition.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which could have implications for conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain targets:

  • Acetylcholinesterase Inhibition : Compounds structurally related to this indole derivative have been shown to inhibit AChE effectively, suggesting potential use in treating neurodegenerative diseases .

In Vivo Studies

Limited in vivo data are available directly related to this specific compound. However, studies on similar indole derivatives suggest:

  • Neuroprotective Effects : Indole-based compounds have demonstrated neuroprotective properties in animal models, potentially reducing oxidative stress and inflammation in neural tissues.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated for their therapeutic potential:

  • Indole Derivatives in Alzheimer's Models : Research has shown that indole derivatives can improve cognitive function in mouse models of Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition.
  • Behavioral Studies : Behavioral assays using rodent models indicate that similar compounds can produce anxiolytic and antidepressant-like effects, supporting their potential utility in psychiatric disorders.

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